molecular formula C15H20S2 B14321249 2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole CAS No. 110166-46-6

2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole

Cat. No.: B14321249
CAS No.: 110166-46-6
M. Wt: 264.5 g/mol
InChI Key: SXPZQTWQPPGTGH-UHFFFAOYSA-N
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Description

2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole is an organic compound that features a benzodithiole ring substituted with a cyclohexylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole typically involves the reaction of cyclohexylethyl halides with benzodithiole derivatives under specific conditions. One common method involves the use of cyclohexylethyl bromide and 1,3-benzodithiole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzodithiole derivatives.

Scientific Research Applications

2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylethyl derivatives: Compounds with similar cyclohexylethyl groups but different core structures.

    Benzodithiole derivatives: Compounds with the benzodithiole ring but different substituents.

Uniqueness

2-(1-Cyclohexylethyl)-2H-1,3-benzodithiole is unique due to the combination of the cyclohexylethyl group and the benzodithiole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

110166-46-6

Molecular Formula

C15H20S2

Molecular Weight

264.5 g/mol

IUPAC Name

2-(1-cyclohexylethyl)-1,3-benzodithiole

InChI

InChI=1S/C15H20S2/c1-11(12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)17-15/h5-6,9-12,15H,2-4,7-8H2,1H3

InChI Key

SXPZQTWQPPGTGH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)C2SC3=CC=CC=C3S2

Origin of Product

United States

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